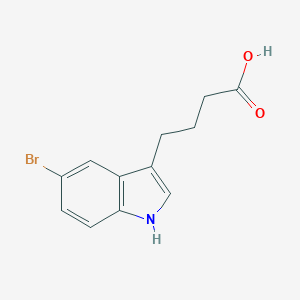

5-Bromo-1H-indole-3-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXIGLYAOIPPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161202 | |

| Record name | 5-Bromo-1H-indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-31-2 | |

| Record name | 5-Bromo-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13993-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindole-3-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013993312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1H-indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOLE-3-BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TY6X896J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indole-3-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1H-indole-3-butyric acid, a halogenated derivative of the plant hormone Indole-3-butyric acid (IBA). This document is intended for use by researchers, scientists, and professionals in the fields of drug development, agricultural science, and chemical synthesis.

Core Chemical Properties

This compound is a solid, organic compound. The introduction of a bromine atom to the indole ring at the 5-position can significantly influence its chemical and biological properties compared to the parent compound, IBA.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its parent compound, Indole-3-butyric acid, for comparative purposes. It is important to note that some of the data for the bromo-derivative are predicted values due to the limited availability of experimental data.

| Property | This compound | Indole-3-butyric acid | Data Type |

| Molecular Formula | C₁₂H₁₂BrNO₂ | C₁₂H₁₃NO₂ | --- |

| Molecular Weight | 282.13 g/mol | 203.24 g/mol [1][2] | --- |

| CAS Number | 13993-31-2[3] | 133-32-4[1][2] | --- |

| Melting Point | 143 °C | 122-125 °C[4] | Experimental[5] / Experimental |

| Boiling Point | 475.0 ± 30.0 °C | Decomposes before boiling[1][2] | Predicted / Experimental |

| Density | 1.580 ± 0.06 g/cm³ | --- | Predicted |

| pKa | 4.76 ± 0.10 | ~4.7 | Predicted / Experimental |

Solubility Profile

| Solvent | Indole-3-butyric acid Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble[6] |

| Acetone | Soluble |

| Diethyl ether | Soluble |

| Chloroform | Soluble |

Spectroscopic Data

Detailed experimental spectral data for this compound is limited in the public domain. The following represents typical spectral characteristics expected for this compound based on its structure and data from related molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the bromine at the 5-position influencing the chemical shifts of the aromatic protons. Signals for the butyric acid side chain, including the methylene groups and the carboxylic acid proton, will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the indole ring and the butyric acid side chain. The carbon atom attached to the bromine will show a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (282.13 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of other 5-bromo indole derivatives.[7] This typically involves the bromination of an indole precursor followed by the introduction of the butyric acid side chain.

Reaction Scheme:

A potential two-step synthesis could involve:

-

Bromination of Indole-3-butyric acid.

-

Alternatively, a more controlled synthesis might involve the bromination of indole followed by alkylation to introduce the butyric acid chain.

Detailed Methodology (Illustrative):

-

Bromination of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield 5-bromoindole.

-

Alkylation of 5-Bromoindole: The resulting 5-bromoindole is then reacted with a suitable four-carbon synthon to introduce the butyric acid side chain. A common method is the Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid. This intermediate is then reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

dot

Caption: Illustrative workflow for the synthesis of this compound.

HPLC Analysis of this compound

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis and purification of this compound.[3]

Methodology:

-

Column: A C18 or other suitable reverse-phase column (e.g., Newcrom R1).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid or formic acid (for Mass-Spec compatibility).[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered through a 0.45 µm filter before injection.

dot

Caption: General workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not extensively documented. However, as a derivative of Indole-3-butyric acid (IBA), it is anticipated to exhibit auxin-like activity. IBA is a plant hormone that plays a crucial role in root development.

The Auxin Signaling Pathway of Indole-3-butyric Acid (IBA)

IBA is believed to exert its biological effects primarily by being converted into Indole-3-acetic acid (IAA), the principal auxin in most plants. This conversion is thought to occur via a process similar to the β-oxidation of fatty acids.[2]

Key Steps in the Proposed Pathway:

-

Uptake: IBA is taken up by plant cells.

-

Conversion to IAA: In the peroxisomes, IBA is converted to IAA. This is a critical step for its activity.

-

IAA-mediated Signaling: The newly synthesized IAA then initiates the canonical auxin signaling cascade.

-

Receptor Binding: IAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.

-

Degradation of Aux/IAA Repressors: This binding promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the expression of auxin-responsive genes.

-

Physiological Response: The changes in gene expression lead to various physiological responses, most notably the initiation and elongation of roots.

The introduction of a bromine atom at the 5-position of the indole ring could potentially alter the molecule's affinity for transport proteins, metabolic enzymes, and receptors, thereby modulating its auxin activity. Further research is required to elucidate the specific biological effects of this compound.

dot

Caption: Proposed signaling pathway for this compound based on the known pathway of Indole-3-butyric acid.

References

- 1. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 吲哚丁酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Identification and Characterization of Arabidopsis Indole-3-Butyric Acid Response Mutants Defective in Novel Peroxisomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rpicorp.com [rpicorp.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 5-Bromo-1H-indole-3-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1H-indole-3-butyric acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a derivative of indole-3-butyric acid (IBA), a well-known plant hormone belonging to the auxin family. The introduction of a bromine atom at the 5-position of the indole ring provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of a variety of biologically active compounds. Its structural similarity to endogenous signaling molecules makes it a compound of interest in the development of new therapeutic agents.

Synthetic Pathways

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 5-bromoindole, from indole. The second stage focuses on the introduction of the butyric acid side chain at the 3-position of the 5-bromoindole core. Two primary routes for this second stage are outlined below.

Stage 1: Synthesis of 5-Bromoindole

A common and effective method for the synthesis of 5-bromoindole from indole involves a three-step sequence:

-

Protection of the Indole Ring: Indole is first reacted with sodium bisulfite to form sodium indoline-2-sulfonate. This step protects the reactive 2 and 3-positions of the indole ring.

-

N-Acetylation: The resulting intermediate is then acetylated at the nitrogen atom using acetic anhydride to form sodium 1-acetyl indoline-2-sulfonate.

-

Bromination and Deprotection: The N-acetylated intermediate is brominated at the 5-position. Subsequent hydrolysis removes the acetyl and sulfonate protecting groups to yield 5-bromoindole.

Stage 2: Synthesis of this compound

Two effective methods for the introduction of the butyric acid side chain onto the 5-bromoindole scaffold are presented:

-

Route A: Reaction with γ-Butyrolactone: This method involves the direct alkylation of 5-bromoindole with γ-butyrolactone in the presence of a strong base.

-

Route B: Friedel-Crafts Acylation and Reduction: This two-step approach begins with the Friedel-Crafts acylation of 5-bromoindole with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid. The resulting keto acid is then reduced to the desired product using a method such as the Wolff-Kishner or Clemmensen reduction.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 5-Bromoindole

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Indole | Sodium bisulfite | Ethanol/Water | 15-20 h | 25 | - |

| 2 | Sodium indoline-2-sulfonate | Acetic anhydride | Acetic anhydride | 2-3 h | 68-75 | - |

| 3 | Sodium 1-acetyl indoline-2-sulfonate | Bromine, Sodium hydroxide | Water | 13-20 h (total) | 0-5 (bromination), Reflux (hydrolysis) | ~61 (overall) |

Table 2: Synthesis of this compound

| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) |

| A | 5-Bromoindole | γ-Butyrolactone, Strong Base (e.g., KOH) | - | - | High Temperature |

| B | 5-Bromoindole | 1. Succinic anhydride, AlCl₃2. Hydrazine hydrate, KOH | 1. Nitrobenzene2. Diethylene glycol | - | - |

Table 3: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromoindole | C₈H₆BrN | 196.04 | 88-91 |

| This compound | C₁₂H₁₂BrNO₂ | 282.13 | 132-135 |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole

Step 1: Preparation of Sodium Indoline-2-Sulfonate

-

Dissolve 50 g of indole in 100 mL of ethanol.

-

In a separate beaker, dissolve 100 g of sodium bisulfite in 300 mL of water.

-

Add the indole solution to the sodium bisulfite solution with stirring.

-

Stir the mixture overnight at room temperature.

-

Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

-

To the crude sodium indoline-2-sulfonate from the previous step, add 150 mL of acetic anhydride.

-

Heat the mixture to 70 °C and stir for 2-3 hours.

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with diethyl ether and air dry.

Step 3: Preparation of 5-Bromoindole

-

Dissolve the sodium 1-acetyl indoline-2-sulfonate in 150 mL of water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add 40 g of bromine dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the excess bromine by adding a solution of 10 g of sodium bisulfite in 30 mL of water.

-

Add 40% aqueous sodium hydroxide to raise the pH to 8-9, then heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from ethanol/water to obtain pure 5-bromoindole.

Protocol 2: Synthesis of this compound (Route A)

-

To a mixture of 5-bromoindole and powdered potassium hydroxide, add γ-butyrolactone.

-

Heat the mixture at high temperature (e.g., 200-240 °C) for several hours.

-

Cool the reaction mixture and dissolve it in water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 3: Synthesis of this compound (Route B)

Step 1: Friedel-Crafts Acylation

-

Suspend 5-bromoindole and succinic anhydride in a suitable solvent such as nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Wolff-Kishner Reduction

-

Dissolve the crude keto acid from the previous step in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to a high temperature (e.g., 180-200 °C) and reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Acidify the solution with a mineral acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product to obtain pure this compound.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic routes.

Applications in Research and Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the synthesis of a diverse library of compounds for screening against various biological targets. The indole nucleus is a common motif in many pharmaceuticals, and derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The butyric acid side chain can also be modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

An In-depth Technical Guide to 5-Bromo-1H-indole-3-butyric acid (CAS: 13993-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-3-butyric acid, a brominated derivative of the plant hormone indole-3-butyric acid (IBA), is a molecule of significant interest in the fields of medicinal chemistry and agricultural science. The introduction of a bromine atom at the 5-position of the indole ring can modulate the compound's physicochemical and biological properties, opening avenues for its application as a potential therapeutic agent and a plant growth regulator. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, and biological activities of this compound, supported by experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 13993-31-2 |

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol |

| IUPAC Name | 4-(5-Bromo-1H-indol-3-yl)butanoic acid |

| Synonyms | 5-Bromo-indole-3-butyric acid |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 5-Bromoindole

A patented method for the synthesis of 5-bromoindole involves a multi-step process starting from indole.[1]

Experimental Protocol: Synthesis of 5-Bromoindole[1]

-

Synthesis of 2-Sodio-indole-2-sulfonate: Dissolve 7.2g of indole in 80ml of ethanol. Add dropwise 52g of a 27% aqueous solution of sodium bisulfite. Stir the reaction mixture at 25°C for 17 hours. Filter the resulting precipitate, wash, and dry to obtain the intermediate.

-

Acetylation: Mix 6g of the intermediate with 24g of acetic anhydride and heat to 72°C for 3 hours. Add 7g of ethyl acetate and continue the reaction for another 1.5 hours. Cool the mixture to room temperature, filter, wash, and dry the precipitate to get the acetylated intermediate.

-

Bromination and Hydrolysis: Dissolve 4.8g of the acetylated intermediate in 44g of water. Add 5.9g of bromine dropwise at 0°C over 1 hour. Maintain the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for another hour. Quench the excess bromine with a 5.4% aqueous solution of sodium bisulfite. Add a 50% aqueous solution of sodium hydroxide and reflux the mixture for 15 hours. Cool the reaction mixture to induce crystallization. Filter, wash, and dry the product to obtain 5-bromoindole.

Proposed Synthesis of this compound

A potential synthetic route from 5-bromoindole could involve a Friedel-Crafts-type reaction.

Proposed Experimental Protocol:

-

To a stirred solution of 5-bromoindole in a suitable solvent (e.g., dichloromethane or diethyl ether), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add γ-butyrolactone or ethyl 4-chlorobutyrate to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute hydrochloric acid).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including solvent, temperature, and stoichiometry.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the precursor 5-bromoindole and the parent compound indole-3-butyric acid can provide expected spectral characteristics.

NMR Spectroscopy

Expected ¹H NMR of this compound: The spectrum would likely show signals corresponding to the indole ring protons, with characteristic splitting patterns influenced by the bromo-substituent, as well as signals for the butyric acid side chain protons (methylene and carboxylic acid protons). The chemical shifts for the indole protons would be downfield compared to indole itself due to the electron-withdrawing effect of the bromine atom.

¹H NMR of 5-Bromoindole:

-

A complex multiplet in the aromatic region (around δ 7.0-8.0 ppm) corresponding to the indole ring protons.[2]

¹³C NMR of 5-Bromoindole:

-

Signals corresponding to the eight carbon atoms of the 5-bromoindole ring.[3]

Mass Spectrometry

Expected Mass Spectrum of this compound: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in approximately a 1:1 ratio) due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the butyric acid side chain and other characteristic cleavages of the indole ring.

Infrared (IR) Spectroscopy

Expected IR Spectrum of this compound: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

IR Spectrum of Indole-3-butyric acid:

-

Available in spectral databases, showing the characteristic peaks for the indole and carboxylic acid functional groups.[4]

Biological Activity

The biological activity of this compound is an area of active research, with potential applications in both medicine and agriculture.

Anticancer Activity

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer effects. The introduction of a bromine atom can enhance the cytotoxic potential of the indole scaffold. While specific data for this compound is limited, related indole-3-butyric acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors with significant anticancer potency. For instance, molecule I13, an indole-3-butyric acid derivative, showed potent inhibitory activity against HDAC1, HDAC3, and HDAC6, and exhibited greater antiproliferative activity against several cancer cell lines compared to the known HDAC inhibitor SAHA.[5] Another study reported that indole-3-butyric acid and its derivatives can induce apoptosis in human colorectal carcinoma HCT116 cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. While specific studies on this compound are scarce, the general class of halogenated indoles has shown promise. The evaluation of antimicrobial activity is typically performed using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Serially dilute this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Plant Growth Regulating Activity

As a derivative of indole-3-butyric acid (IBA), a well-known plant hormone of the auxin class, this compound is expected to exhibit auxin-like activity. IBA and its derivatives are widely used in horticulture to promote root formation in cuttings and to stimulate overall plant growth.[7][8][9] The mechanism of action of IBA is believed to involve its conversion to indole-3-acetic acid (IAA), the primary auxin in plants, through a process similar to β-oxidation of fatty acids.[7][10]

Experimental Protocol: Adventitious Root Formation Assay

-

Preparation of Cuttings: Take stem cuttings from a suitable plant species.

-

Treatment: Treat the basal end of the cuttings with solutions of this compound at various concentrations. A control group treated with a solvent-only solution should be included.

-

Planting: Plant the cuttings in a suitable rooting medium.

-

Incubation: Maintain the cuttings under controlled environmental conditions (e.g., temperature, humidity, light).

-

Data Collection: After a specific period, record the number of roots, root length, and rooting percentage for each treatment group.

-

Data Analysis: Statistically analyze the data to determine the effect of the compound on root formation compared to the control.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of this compound.

Auxin Signaling Pathway

References

- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 6. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 9. Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

Unraveling the Molecular Mechanisms of 5-Bromo-1H-indole-3-butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indole-3-butyric acid, a synthetic derivative of the natural auxin indole-3-butyric acid (IBA), is a molecule of interest with potential applications spanning from plant biology to oncology. While research directly focused on this specific brominated compound is nascent, compelling evidence from structurally related molecules, particularly other halogenated indole-3-butyric acid derivatives, points towards a primary mechanism of action as a potent inhibitor of histone deacetylases (HDACs), positioning it as a candidate for anticancer therapeutic development. Additionally, its structural similarity to IBA suggests potential roles as a plant growth regulator and as an antioxidant. This technical guide provides an in-depth analysis of the likely mechanisms of action of this compound, focusing on its potential as an HDAC inhibitor, and also explores its plausible functions as an auxin and an antioxidant. Detailed experimental protocols for assays relevant to these mechanisms are provided, alongside quantitative data from closely related compounds to serve as a benchmark for future investigations.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most promising and pharmacologically significant mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. This action leads to chromatin condensation and transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1]

While direct inhibitory data for this compound is not yet available in the public domain, a key study on indole-3-butyric acid derivatives has demonstrated that brominated analogues can be highly potent HDAC inhibitors.[1] For instance, a closely related derivative, 4-(1-(3-Bromo-benzyl)-1H-indol-3-yl)-N-hydroxybutanamide, has shown significant inhibitory activity against several HDAC isoforms.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by compounds like this compound is hypothesized to initiate a cascade of events leading to anticancer effects. The process begins with the inhibitor binding to the active site of the HDAC enzyme, which typically contains a zinc ion essential for its catalytic activity. This binding prevents the deacetylation of histones, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making the DNA more accessible for transcription. This, in turn, allows for the expression of previously silenced tumor suppressor genes, such as p21 and Bax, which can induce cell cycle arrest and apoptosis.

Quantitative Data for a Related Indole-3-Butyric Acid Derivative

The following tables summarize the in vitro HDAC inhibitory and antiproliferative activities of a brominated indole-3-butyric acid derivative, providing a valuable reference for the potential efficacy of this compound.[1]

Table 1: In Vitro HDAC Inhibitory Activity (IC50, nM)

| Compound | HDAC1 | HDAC3 | HDAC6 |

| Brominated Derivative | 13.9 | 12.1 | 7.71 |

| SAHA (Control) | 25.3 | 20.1 | 10.5 |

Table 2: In Vitro Antiproliferative Activity (IC50, µM)

| Compound | U937 (Lymphoma) | U266 (Myeloma) | HepG2 (Hepatoma) | A2780 (Ovarian) | PNAC-1 (Pancreatic) |

| Brominated Derivative | 0.15 | 0.21 | 0.35 | 0.28 | 0.42 |

| SAHA (Control) | 0.32 | 0.45 | 0.68 | 0.55 | 0.76 |

Secondary Potential Mechanisms of Action

Auxin-like Activity

As a derivative of indole-3-butyric acid (IBA), this compound is expected to exhibit auxin-like activity in plants. The primary mechanism for IBA in plants is its conversion to indole-3-acetic acid (IAA), the most potent natural auxin, through a process analogous to fatty acid β-oxidation within peroxisomes.[2][3] IAA then binds to receptor complexes, initiating downstream signaling cascades that regulate gene expression related to cell division, elongation, and differentiation, ultimately leading to physiological responses such as root formation.[2][4] The bromine substitution at the 5-position may influence the compound's uptake, transport, or conversion to IAA, potentially altering its potency as a plant growth regulator.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties, and IBA is no exception.[5][6] These compounds can act as free radical scavengers, protecting cells from oxidative damage. A recent study demonstrated that IBA can protect against experimentally induced oxidative damage to membrane lipids.[5] While specific quantitative data for this compound is lacking, it is plausible that it shares this antioxidant activity. The bromine atom may modulate its antioxidant potential.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the hypothesized mechanisms of action of this compound.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the activity of isolated HDAC enzymes.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developing enzyme solution

-

HDAC inhibitor (e.g., Trichostatin A or SAHA as a positive control)

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the diluted HDAC enzyme. Include wells with enzyme and buffer only (negative control) and wells with a known inhibitor (positive control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours. Include vehicle-treated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the selected human cancer cells and prepare a cell suspension for injection.

-

Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Plot the tumor growth curves for each group to evaluate the antitumor efficacy.

Conclusion

This compound is a molecule with significant therapeutic and agricultural potential. Based on the analysis of structurally similar compounds, its primary mechanism of action in a mammalian system is likely the inhibition of histone deacetylases, leading to anticancer activity. Further research is warranted to confirm this mechanism and to quantify its inhibitory potency against various HDAC isoforms and cancer cell lines. In parallel, its role as a plant auxin and an antioxidant should be further explored to fully understand its biological activity profile. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on the detailed investigation of this promising compound.

References

- 1. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 3. Roles for IBA-derived auxin in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Influence of Indole-3-butyric acid on antioxidant defense systems in various tissues of rats at subacute and subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Bromo-1H-indole-3-butyric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-1H-indole-3-butyric acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related compounds, namely 5-Bromoindole and Indole-3-butyric acid, to infer the anticipated spectral characteristics. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The structural features of this compound, including the indole ring, the bromine substituent at the 5-position, and the butyric acid side chain at the 3-position, will give rise to characteristic signals in various spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the protons of the butyric acid side chain, and the N-H proton of the indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom (C-5) is expected to have a chemical shift in the range of 113-115 ppm. Publicly available spectral data for 5-Bromoindole shows the C-5 signal at approximately 113.0 ppm.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for 5-Bromoindole and Predicted Shifts for this compound.

| Carbon Position | 5-Bromoindole (Experimental) | This compound (Predicted) |

| C2 | ~125.3 | ~123 |

| C3 | ~102.3 | ~115 |

| C3a | ~129.9 | ~128 |

| C4 | ~121.8 | ~124 |

| C5 | ~113.0 | ~114 |

| C6 | ~124.8 | ~122 |

| C7 | ~112.5 | ~112 |

| C7a | ~134.7 | ~135 |

| Cα (butyric acid) | - | ~31 |

| Cβ (butyric acid) | - | ~25 |

| Cγ (butyric acid) | - | ~34 |

| C=O (butyric acid) | - | ~175 |

Note: Predicted values are estimates based on the structures of 5-bromoindole and indole-3-butyric acid and may vary in experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3400 - 3300 | Medium |

| O-H Stretch (carboxylic acid) | 3300 - 2500 | Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (carboxylic acid) | 1710 - 1680 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 680 - 515 | Medium-Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units.

Table 3: Predicted Mass Spectrometry Data for this compound.

| Ion | Predicted m/z |

| [M (⁷⁹Br)]⁺ | 281 |

| [M (⁸¹Br)]⁺ | 283 |

| [M-COOH]⁺ | 236/238 |

| [Indole moiety]⁺ | 194/196 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Potential Biological Targets of 5-Bromo-1H-indole-3-butyric acid: An In-depth Technical Guide

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity.[1] This technical guide provides an in-depth exploration of the potential biological activities of 5-Bromo-1H-indole-3-butyric acid, drawing inferences from the activities of its constituent moieties: the 5-bromoindole core and the butyric acid side chain, as well as related indole-3-butyric acid (IBA) derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications and methodologies for investigation.

While direct experimental data on this compound is limited in the public domain, a predictive analysis based on structurally similar compounds suggests promising avenues for research, particularly in oncology.

Core Structure and Inferred Activities

This compound combines three key structural features, each contributing to its potential biological profile:

-

Indole Ring: A versatile heterocyclic scaffold known for a wide range of biological activities.

-

5-Bromo Substitution: Halogenation at this position is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Studies on other 5-bromoindole derivatives have shown enhanced anticancer activity.[1][2]

-

Butyric Acid Side Chain: Butyric acid is a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor with tumor-suppressive properties.[3]

Based on these components, the primary hypothesized biological targets for this compound are Histone Deacetylases (HDACs) .

Potential Anticancer Activity

The anticancer potential of this compound can be inferred from the activities of related compounds.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-documented HDAC inhibitor.[3] Furthermore, derivatives of indole-3-butyric acid have been synthesized and identified as potent HDAC inhibitors with significant antiproliferative activities against various cancer cell lines.[4][5] The mechanism of HDAC inhibitors involves increasing the acetylation of histone and non-histone proteins, leading to the regulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.

One study on indole-3-butyric acid derivatives reported a compound, I13, with potent inhibitory activity against HDAC1, HDAC3, and HDAC6.[4][5]

Table 1: HDAC Inhibitory Activity of a Potent Indole-3-Butyric Acid Derivative (I13)

| Target | IC50 (nM) |

| HDAC1 | 13.9 |

| HDAC3 | 12.1 |

| HDAC6 | 7.71 |

Data extracted from a study on indole-3-butyric acid derivatives, not this compound itself.[4][5]

Induction of Apoptosis and Cell Cycle Arrest

Butyric acid and its derivatives have been shown to induce apoptosis in colorectal carcinoma cells.[6] The mechanism often involves the activation of caspases, key executioners of apoptosis.[6] Additionally, cell cycle arrest, particularly at the G0/G1 and G2/M phases, has been observed.[6]

Inhibition of NF-κB Activation

Other substituted indoles, such as 3-(2-bromoethyl)-indole, have been found to inhibit the growth of cancer cells and suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[7]

Table 2: Antiproliferative Activity of Indole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Tributyrin | HCT116 | < IC50 of Sodium Butyrate | [6] |

| Indole-3-butyric acid | HCT116 | < IC50 of Sodium Butyrate | [6] |

| Derivative I13 | U937 | < SAHA | [4][5] |

| Derivative I13 | U266 | < SAHA | [4][5] |

| Derivative I13 | HepG2 | < SAHA | [4][5] |

| Derivative I13 | A2780 | < SAHA | [4][5] |

| Derivative I13 | PNAC-1 | < SAHA | [4][5] |

| 3-(2-bromoethyl)-indole | SW480 | ~12.5 | [7] |

| 3-(2-bromoethyl)-indole | HCT116 | ~5 | [7] |

This table summarizes data for related indole and butyric acid derivatives to provide a comparative context.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized mechanism of action for this compound and a general workflow for its investigation.

Caption: Hypothesized signaling pathway for the anticancer effects of this compound.

Caption: A general experimental workflow for assessing the biological activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound, based on protocols for similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, SW480, HepG2)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

HDAC Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of HDACs.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)

-

HDAC fluorogenic substrate (e.g., Fluor-de-Lys®)

-

Assay buffer

-

Developer solution

-

Known HDAC inhibitor as a positive control (e.g., SAHA, Trichostatin A)

-

This compound

-

96-well black plates

-

Fluorescence microplate reader

Protocol:

-

In a 96-well black plate, add the assay buffer, the fluorogenic substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the HDAC enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution, which includes a lysine developer and a HDAC inhibitor.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3.

Materials:

-

Cancer cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

96-well plates

-

Microplate reader

Protocol:

-

Treat cells with the IC50 concentration of this compound for 24 or 48 hours.

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add an equal amount of protein from each sample, the assay buffer, and the caspase-3 substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Quantify the caspase-3 activity based on a standard curve or relative to the control.

Other Potential Biological Roles

While the primary focus based on available literature is on anticancer activity, the structural similarity of this compound to indole-3-butyric acid (IBA) suggests a potential role as a plant growth regulator. IBA is a plant hormone in the auxin family that is widely used to promote root formation in plant cuttings.[8][9] It is thought to act as a precursor to indole-3-acetic acid (IAA), the most common and physiologically active auxin.[10][11][12][13][14][15] Therefore, this compound could potentially modulate plant growth and development, an area that may warrant investigation in agricultural research.

Conclusion

This compound is a compound with significant, albeit currently unexplored, therapeutic potential. By drawing parallels with its structural relatives, a strong hypothesis can be formulated for its action as a histone deacetylase inhibitor with potent anticancer activity. The bromination at the 5-position may enhance this activity, making it a compelling candidate for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the biological targets and mechanism of action of this promising molecule. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate these hypotheses and explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 9. Plant Growth Regulators - Auxins - Indole-3-butyric acid (IBA) Clinisciences [clinisciences.com]

- 10. Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 13. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic analysis of indole-3-butyric acid responses in Arabidopsis thaliana reveals four mutant classes - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-1H-indole-3-butyric Acid: A Potential Glycogen Synthase Kinase-3 Inhibitor for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Its central role in multiple signaling pathways has established it as a significant target for therapeutic intervention. This technical guide explores the potential of 5-Bromo-1H-indole-3-butyric acid as a novel inhibitor of GSK-3. While direct experimental data on this specific compound is emerging, the established precedent of indole-based and brominated molecules as potent GSK-3 inhibitors provides a strong rationale for its investigation. This document outlines the key signaling pathways involving GSK-3, proposes detailed experimental protocols for the evaluation of this compound, and provides a framework for data analysis and presentation.

Introduction to Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved protein kinase that plays a crucial role in a wide array of cellular processes.[1] There are two main isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their catalytic domains.[2] Unlike many other kinases, GSK-3 is typically active in resting cells and is regulated through inhibition by upstream signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways.[3]

The dysregulation of GSK-3 activity has been linked to a variety of diseases. In Alzheimer's disease, GSK-3 is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid-β plaques.[4] Its involvement in metabolic regulation makes it a target for type 2 diabetes, and its influence on cell proliferation and apoptosis has implicated it in various cancers.[3] Consequently, the development of selective and potent GSK-3 inhibitors is an area of intense research.

The Rationale for Indole-Based GSK-3 Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Several indole derivatives have been identified as potent inhibitors of GSK-3.[5] Notably, indirubin and its analogue, 6-bromoindirubin-3'-oxime (BIO), are well-characterized GSK-3 inhibitors.[5] Meridianins, which are brominated 3-(2-aminopyrimidyl)indoles isolated from marine invertebrates, also exhibit GSK-3 inhibitory activity.[5] The presence of a halogen, such as bromine, on the indole ring can significantly influence the binding affinity and selectivity of the compound. These precedents suggest that this compound, which combines a brominated indole core with a butyric acid side chain, is a promising candidate for GSK-3 inhibition.

Key Signaling Pathways Involving GSK-3

GSK-3 is a critical node in several intracellular signaling cascades. Understanding these pathways is essential for elucidating the potential mechanism of action of novel inhibitors.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.[1]

Insulin/PI3K/Akt Signaling Pathway

Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Akt (Protein Kinase B).[6] Activated Akt then phosphorylates GSK-3 at Ser9 (for GSK-3β) or Ser21 (for GSK-3α), leading to its inactivation.[1] This inactivation allows for the dephosphorylation and activation of downstream targets like glycogen synthase, promoting glycogen synthesis.[6]

Proposed Experimental Protocols

To evaluate the potential of this compound as a GSK-3 inhibitor, a series of biochemical and cell-based assays are proposed.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer with a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

-

Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide to their final desired concentrations in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions, the GSK-3β enzyme, and the substrate peptide.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based β-catenin Accumulation Assay

This assay assesses the ability of the test compound to inhibit GSK-3 in a cellular context by measuring the accumulation of β-catenin.[3]

Materials:

-

A suitable cell line (e.g., HEK293, SH-SY5Y)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Positive control (e.g., CHIR-99021)

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with serial dilutions of this compound, a positive control, and a vehicle control for 4-6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to the loading control and compare the levels in treated versus control cells to determine the EC₅₀ for β-catenin accumulation.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro GSK-3β Kinase Inhibition

| Compound | IC₅₀ (µM) |

| This compound | To be determined |

| CHIR-99021 (Reference) | e.g., 0.0067 |

| SB-216763 (Reference) | e.g., 0.034 |

Table 2: Cell-Based β-catenin Accumulation

| Compound | EC₅₀ (µM) |

| This compound | To be determined |

| CHIR-99021 (Reference) | e.g., ~0.3 |

Experimental and Logical Workflow Visualization

A systematic workflow is crucial for the efficient evaluation of a novel GSK-3 inhibitor.

Conclusion

This compound represents a novel and unexplored candidate for the inhibition of GSK-3. Based on the established activity of related brominated indole compounds, there is a strong scientific basis for its investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for characterizing its inhibitory potential, both biochemically and in a cellular context. Successful validation of this compound as a GSK-3 inhibitor could pave the way for further preclinical development and lead optimization, ultimately contributing to the discovery of new therapeutics for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-indole-3-butyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic compounds with significant therapeutic value. The strategic placement of a bromine atom at the 5-position of the indole ring can significantly alter the molecule's physicochemical properties, often leading to enhanced biological activity.[1] This document provides detailed protocols for the synthesis of 5-Bromo-1H-indole-3-butyric acid and its N-substituted derivatives. Additionally, it explores the potential applications of these compounds, supported by quantitative data on their biological activities and visual representations of relevant signaling pathways.

Synthesis of this compound

A robust method for the synthesis of indole-3-alkanoic acids involves the reaction of an indole with a suitable lactone in the presence of a strong base at elevated temperatures. This protocol is adapted from established procedures for the synthesis of indole-3-butyric acid and can be applied using 5-bromoindole as the starting material.

Experimental Protocol: C3-Alkylation of 5-Bromoindole

-

Materials:

-

5-Bromoindole

-

γ-Butyrolactone

-

Potassium Hydroxide (KOH)

-

Water

-

Isopropyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrogen or Argon gas (for inert atmosphere)

-

-

Equipment:

-

High-pressure autoclave or a flask equipped with a stirrer, condenser, and thermometer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

To a high-pressure autoclave or a suitably equipped flask, add 5-bromoindole (1.0 mole), γ-butyrolactone (1.05 moles), and potassium hydroxide (1.25 moles).

-

The reaction mixture is heated to a temperature in the range of 220-290°C for approximately 12 to 20 hours.

-

After cooling to room temperature, the solid potassium 4-(5-bromo-1H-indol-3-yl)butanoate is dissolved in water.

-

The aqueous solution is extracted with isopropyl ether to remove any unreacted 5-bromoindole.

-

The aqueous layer is then acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitated this compound is collected by filtration, washed with water, and dried.

-

Synthesis of this compound Derivatives

N-alkylation of the indole ring is a common strategy to diversify the structure and modulate the biological activity of indole derivatives. The following protocol describes the synthesis of N-substituted derivatives of this compound.

Experimental Protocol: N-Alkylation of this compound methyl ester

-

Materials:

-

This compound

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Substituted Benzyl Bromide (e.g., 3-bromobenzyl bromide)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Esterification: this compound is dissolved in methanol, and thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the methyl ester.

-

N-Alkylation: The methyl ester is dissolved in anhydrous DMF. To this solution, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of the substituted benzyl bromide. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired N-substituted derivative.

-

Hydrolysis: The purified ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., with LiOH in THF/water).

-

Quantitative Data: Biological Activity of Derivatives

Derivatives of indole-3-butyric acid have shown promise as anticancer agents, notably as Histone Deacetylase (HDAC) inhibitors.[2][3] The following table summarizes the inhibitory activity of a representative N-substituted this compound derivative.

| Compound ID | Structure | Target | IC₅₀ (nM)[2] |

| I13 | N-hydroxy-4-(1-(3-(trifluoromethyl)benzyl)-1H-indol-3-yl)butanamide | HDAC1 | 13.9 |

| HDAC3 | 12.1 | ||

| HDAC6 | 7.71 |

Potential Applications and Signaling Pathways

5-Bromoindole derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

-

Anticancer Activity: Many indole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or by acting as HDAC inhibitors.[1][4] Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial Activity: Substituted indoles have demonstrated activity against various bacterial and fungal pathogens. The exact mechanisms are varied but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Below are diagrams illustrating a general synthesis workflow and a potential signaling pathway targeted by these compounds.

Caption: General synthesis workflow for this compound and its N-substituted derivatives.

Caption: Simplified signaling pathway of HDAC inhibition leading to anticancer effects.

References

Application Notes and Protocols: Investigating 5-Bromo-1H-indole-3-butyric Acid in Cancer Research

Disclaimer: Direct research on the specific application of 5-Bromo-1H-indole-3-butyric acid in cancer is limited in the provided search results. The following application notes and protocols are constructed based on the activities of structurally similar indole-containing compounds and derivatives, providing a foundational framework for investigating the potential of this compound as a novel anti-cancer agent.

Introduction